(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Organic Synthesis
Research in the field of synthetic organic chemistry often explores compounds with the dihydroisoquinoline structure as key intermediates in the synthesis of complex molecules. For instance, the development of novel synthetic pathways involving isoquinoline derivatives showcases the importance of such compounds in constructing pharmacologically active molecules or materials with unique properties. The Bischler-Napieralski reaction, Pictet-Spengler reaction, and related methodologies have been widely used for synthesizing isoquinoline alkaloids, highlighting the relevance of tert-butyl dihydroisoquinoline carboxylates in medicinal chemistry and drug synthesis (Luk’yanov, Onoprienko, & Zasosov, 1972).
Catalysis and Chemical Transformations
Catalytic processes often utilize intermediates like (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate for the efficient synthesis of target molecules. These processes can include asymmetric syntheses, where the specific stereochemistry of a compound is crucial for its biological activity. Catalytic non-enzymatic kinetic resolutions offer a perspective on the utilization of such intermediates in achieving high enantioselectivity and yield, underscoring the compound's potential in creating enantiomerically pure substances (Pellissier, 2011).
Pharmaceutical Research and Drug Development
Isoquinoline derivatives are prominent in the pharmaceutical industry, where they serve as key scaffolds for drug development. Tetrahydroisoquinoline compounds, for example, have been patented for various therapeutic activities, including cancer, malaria, and central nervous system disorders. This highlights the potential of this compound in serving as a precursor or intermediate in the synthesis of new therapeutic agents (Singh & Shah, 2017).
Antioxidants and Environmental Science
Compounds with tert-butyl groups, including isoquinoline derivatives, are studied for their antioxidant properties and environmental impact. Synthetic phenolic antioxidants (SPAs), for example, are used across various industries to prolong product shelf life and reduce oxidative stress, albeit with concerns regarding toxicity and environmental persistence. The study of SPAs and their transformation products offers insight into the environmental behavior of structurally related compounds, including potential isoquinoline antioxidants (Liu & Mabury, 2020).
Mechanism of Action
The mechanism of action of “(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is not specified in the search results. As this compound is used in scientific research, its mechanism of action may depend on the specific context of its use.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3S)-3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBSVZLMTABKNG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628684 | |
Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145525-27-5 | |
Record name | tert-Butyl (3S)-3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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